Adenosine cyclic phosphate
Overview
Description
Adenosine cyclic phosphate, also known as cyclic adenosine monophosphate, is a derivative of adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including intracellular signal transduction. This compound is involved in the regulation of numerous physiological responses, such as hormone signaling, neurotransmission, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine cyclic phosphate can be synthesized from adenosine triphosphate through the catalytic action of adenylate cyclase. This enzyme facilitates the conversion of adenosine triphosphate to this compound by forming a cyclic bond between the phosphate group and the ribose sugar .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant DNA technology to produce adenylate cyclase in large quantities. This enzyme is then used to catalyze the conversion of adenosine triphosphate to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Adenosine cyclic phosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. The hydrolysis of this compound is catalyzed by phosphodiesterase, resulting in the formation of adenosine monophosphate .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phosphodiesterase.
Phosphorylation: Involves the addition of a phosphate group, often facilitated by kinases.
Oxidation: Can occur under oxidative stress conditions, leading to the formation of reactive oxygen species.
Major Products:
Hydrolysis: Adenosine monophosphate.
Phosphorylation: Various phosphorylated intermediates.
Oxidation: Reactive oxygen species and other oxidized derivatives.
Scientific Research Applications
Adenosine cyclic phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic reactions.
Mechanism of Action
Adenosine cyclic phosphate is often compared with other cyclic nucleotides, such as cyclic guanosine monophosphate, cyclic cytidine monophosphate, and cyclic uridine monophosphate. While all these compounds serve as second messengers, this compound is unique in its widespread involvement in various signaling pathways and its role in regulating diverse physiological processes .
Comparison with Similar Compounds
Cyclic Guanosine Monophosphate: Involved in vasodilation and phototransduction.
Cyclic Cytidine Monophosphate: Studied for its potential role in immune response regulation.
Cyclic Uridine Monophosphate: Investigated for its effects on cellular metabolism and signaling.
Adenosine cyclic phosphate stands out due to its extensive involvement in numerous cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOMOUWHDPKRLL-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37839-81-9 (mono-hydrochloride salt) | |
Record name | Cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040436 | |
Record name | Cyclic AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclic AMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
Record name | Cyclic AMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-92-4 | |
Record name | cAMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclic adenosine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclic AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 3',5'-phosphate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ADENOSINE CYCLIC PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cyclic AMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219-220 °C, 219 - 220 °C | |
Record name | Cyclic adenosine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclic AMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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